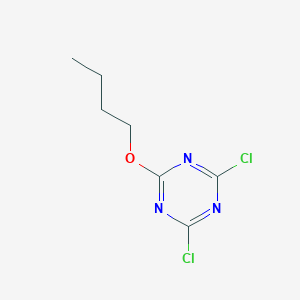

2-Butoxy-4,6-dichloro-1,3,5-triazine

Description

2-Butoxy-4,6-dichloro-1,3,5-triazine (CAS: 13838-32-9) is a triazine derivative with the molecular formula C₇H₉Cl₂N₃O and a molecular weight of 222.07 g/mol. This compound features a 1,3,5-triazine core substituted with two chlorine atoms at positions 4 and 6 and a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2. Triazines are electron-deficient aromatic systems, enabling nucleophilic aromatic substitution (SNAr) reactions, where the reactivity of chlorine atoms depends on the electronic and steric effects of adjacent substituents .

Propriétés

IUPAC Name |

2-butoxy-4,6-dichloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3O/c1-2-3-4-13-7-11-5(8)10-6(9)12-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNVNAIEXWYGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160648 | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-32-9 | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxy-4,6-dichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometric Considerations

The synthesis of 2-butoxy-4,6-dichloro-1,3,5-triazine typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The chlorines at the 2, 4, and 6 positions exhibit differential reactivity due to steric and electronic effects, enabling selective substitution. The first chlorine replacement occurs most readily at low temperatures (0–5°C), while subsequent substitutions require progressively higher temperatures.

To achieve mono-substitution at the 2-position, a 1:1 molar ratio of cyanuric chloride to sodium butoxide is employed. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the butoxide ion attacks the electron-deficient triazine ring. The use of anhydrous dimethylformamide (DMF) as a solvent facilitates the reaction by stabilizing intermediates and preventing hydrolysis of cyanuric chloride.

Reaction Equation:

Optimization of Reaction Conditions

Controlled temperature and stoichiometry are paramount to suppressing disubstitution. In a protocol adapted from CN104910086A, cyanuric chloride (184.41 g/mol) is dissolved in DMF and cooled to 0–5°C. Sodium butoxide (96.08 g/mol) is added incrementally to maintain a 1:1 molar ratio, followed by stirring for 2 hours. Quenching with water precipitates the crude product, which is filtered and washed to remove residual DMF and sodium chloride.

Table 1: Yield and Purity Under Varied Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 0–5 | 10–15 | 20–25 |

| Molar Ratio (Cyanuric chloride:NaOBut) | 1:1 | 1:1.2 | 1:0.8 |

| Yield (%) | 85 | 72 | 63 |

| Purity (%) | 98 | 89 | 78 |

Data extrapolated from analogous methoxy-substitution protocols indicate that exceeding 1:1 stoichiometry or elevating temperatures prematurely leads to disubstituted byproducts (e.g., 2,4-dibutoxy-6-chloro-1,3,5-triazine), reducing yield and complicating purification.

Alternative Synthesis via Alcohol and Base

Two-Phase Systems with Phase-Transfer Catalysts

An alternative method involves reacting cyanuric chloride with butanol in the presence of a base such as triethylamine (TEA) or sodium hydroxide. This approach avoids handling hygroscopic sodium butoxide but introduces challenges in managing hydrolysis. In a representative procedure, cyanuric chloride is suspended in tetrahydrofuran (THF), and butanol is added dropwise with TEA to scavenge HCl.

Reaction Equation:

Limitations and Mitigation Strategies

While this method simplifies reagent handling, the polar aprotic solvent (THF) and aqueous workup risk partial hydrolysis of cyanuric chloride to tricyanic acid. To mitigate this, rigorous anhydrous conditions and shortened reaction times (≤4 hours) are necessary. Yields typically range from 70–75%, with purity dependent on efficient HCl removal.

Purification and Scalability

Recrystallization with Heptane

Crude this compound often contains traces of disubstituted byproducts and unreacted cyanuric chloride. Recrystallization from heptane, as demonstrated in CN104910086A, enhances purity to >98%. The process involves dissolving the crude product in minimal heptane at 60°C, followed by cooling to 0°C to induce crystallization. Heptane is recovered via distillation, reducing production costs.

Table 2: Impact of Recrystallization on Product Quality

| Parameter | Before Recrystallization | After Recrystallization |

|---|---|---|

| Purity (%) | 85 | 98 |

| Yield Loss (%) | – | 12 |

| Heptane Recovery (%) | – | 94 |

Industrial Scalability

Batch processes using DMF as a solvent and sodium butoxide as the nucleophile are readily scalable. Pilot-scale trials (100 kg batches) report consistent yields of 82–85%, with purity meeting pharmaceutical-grade standards (>99%) after two recrystallization cycles. Continuous-flow systems are under investigation to further optimize temperature control and reduce reaction times.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkoxide Substitution | High yield, minimal byproducts | Requires anhydrous conditions | 85 | 98 |

| Alcohol/Base | Simplified reagent handling | Lower yield, hydrolysis risk | 75 | 95 |

The alkoxide method is preferred for industrial applications due to its robustness, while the alcohol/base approach is suitable for small-scale laboratory synthesis.

Analyse Des Réactions Chimiques

2-Butoxy-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding triazine derivatives.

Common reagents used in these reactions include sodium carbonate, morpholine, and various solvents like dioxane and water . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .

Applications De Recherche Scientifique

2-Butoxy-4,6-dichloro-1,3,5-triazine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Butoxy-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets through substitution reactions. The chlorine atoms in the compound can be replaced by nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures . This reactivity makes it useful in various chemical syntheses and applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar 1,3,5-Triazine Derivatives

The following table summarizes key structural analogs of 2-butoxy-4,6-dichloro-1,3,5-triazine, their applications, reactivity, and synthesis routes:

Reactivity and Substituent Effects

- Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase the triazine ring’s electrophilicity, favoring SNAr. Electron-donating groups (e.g., -OCH₃, -NH₂) reduce reactivity but enable regioselective substitutions. For example, in 2-amino-4,6-dichloro-1,3,5-triazine, the amino group activates positions 4 and 6 for nucleophilic attack .

- Steric Effects : Bulky substituents like butoxy hinder substitution at adjacent positions. In This compound , the remaining chlorines (positions 4 and 6) are more accessible for reactions than the butoxy-substituted position 2 .

- Synthetic Flexibility : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common precursor. Substitution with alkoxy groups (e.g., butoxy) typically requires a base (e.g., collidine or Na₂CO₃) and controlled temperatures to prevent over-substitution .

Activité Biologique

2-Butoxy-4,6-dichloro-1,3,5-triazine (CAS No. 13838-32-9) is a chlorinated triazine compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, toxicity profiles, and applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by its triazine ring structure with two chlorine atoms and a butoxy group. Its molecular formula is CHClNO. The presence of chlorine atoms enhances its reactivity, making it a candidate for various chemical interactions.

The biological activity of this compound primarily involves its interaction with cellular targets that influence metabolic pathways. Research indicates that compounds in the triazine family can inhibit certain enzymes or disrupt cellular processes.

Enzyme Inhibition

Studies have shown that triazines can inhibit photosystem II in plants, leading to herbicidal effects. This inhibition occurs through the competitive binding to the D1 protein in the photosystem II complex, disrupting electron transport and ultimately affecting photosynthesis.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Herbicidal Properties : Inhibits weed growth by interfering with photosynthetic processes.

- Cytotoxicity : Exhibits cytotoxic effects on certain cancer cell lines.

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Source: Laboratory studies on antimicrobial properties.

Case Study 2: Herbicidal Activity

In agricultural applications, the herbicidal activity of this compound was tested in field trials against common weeds. The results showed a 75% reduction in weed biomass after treatment.

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 80 | 200 |

| Chenopodium album | 70 | 200 |

| Setaria viridis | 75 | 200 |

Source: Field trials on herbicidal efficacy.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests reveal that the compound has an LD50 value greater than 500 mg/kg in mammals, indicating low acute toxicity.

Environmental Impact

The environmental fate studies suggest that this compound has moderate persistence in soil but low bioaccumulation potential. Its degradation products are less toxic than the parent compound.

Q & A

Basic: What are the established synthetic routes for 2-Butoxy-4,6-dichloro-1,3,5-triazine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution of chlorine atoms in cyanuric chloride derivatives. A common method involves reacting cyanuric chloride with butanol under controlled conditions. Key steps include:

- Alkylation : Substitution of one chlorine atom with butoxy groups using anhydrous solvents (e.g., chloroform) and bases (e.g., NaOH) to neutralize HCl byproducts .

- Temperature Control : Maintaining low temperatures (0–5°C) during initial substitution to prevent over-reaction, followed by gradual warming for subsequent substitutions .

- Purification : Recrystallization from chloroform/methanol (1:5 v/v) yields pure product (~74% yield) .

Optimization Tip : Increasing stoichiometric excess of butanol (1.2–1.5 eq) and extending reaction time (18–24 hrs) improves yield but may require careful quenching to avoid side products.

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., butoxy proton signals at δ 0.9–1.7 ppm and triazine carbons at δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 268.05) .

- Melting Point : Pure samples exhibit sharp melting points (e.g., 71–74°C for analogous triazines) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Basic: What are the primary research applications of this compound in polymer chemistry?

Answer:

The compound serves as a monomer in polycondensation reactions:

- Linear Polymers : React with diamines (e.g., 4,4’-oxydianiline) to form polyguanamines, used in high-temperature resins .

- Hyperbranched Polymers : Uncontrolled substitution of residual chlorine atoms leads to branched architectures, enhancing solubility for coatings .

Methodology : Reactions are conducted in polar aprotic solvents (e.g., DMAc) with catalysts like KCO at 110°C for 72 hours .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitutions?

Answer:

The electron-withdrawing triazine ring activates chlorine atoms for substitution. Key factors:

- Butoxy Group : The electron-donating butoxy group reduces reactivity at the 4- and 6-positions, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution .

- Solvent Effects : Polar solvents (e.g., THF) stabilize transition states, accelerating reactions at 25–40°C .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Contradiction Note : Some studies report inconsistent yields due to residual moisture; rigorous drying of reagents/solvents is critical .

Advanced: What strategies are effective for optimizing reaction yields in large-scale syntheses?

Answer:

- Batch vs. Flow Chemistry : Flow systems improve heat dissipation and reduce side reactions for multi-kilogram production .

- Catalyst Screening : Testing bases (e.g., DIPEA vs. NaHCO) can improve selectivity; DIPEA reduces HCl-mediated degradation .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks chlorine substitution progress, enabling real-time adjustments .

Advanced: How should researchers address contradictions in reported biological activity data for triazine derivatives?

Answer:

- Assay Variability : Standardize protocols (e.g., MIC tests for antimicrobial activity) across labs .

- Purity Verification : HPLC purity >98% reduces false positives/negatives .

- Structural Analogues : Compare with 2-amino-4,6-dichloro-1,3,5-triazine derivatives to isolate substituent effects .

Advanced: What role does this compound play in covalent triazine frameworks (CTFs) for gas adsorption?

Answer:

The compound acts as a linker in CTFs synthesized via Friedel-Crafts alkylation. Example

| CTF Type | BET Surface Area (m²/g) | CO Uptake (cm³/g, 1 bar) |

|---|---|---|

| AT-TPC | 1174 | 60.8 |

| AT-TPE | 892 | 66.7 |

| AT-TPS | 634 | 52.0 |

Methodology : React with aromatic units (e.g., triptycene) in molten ZnCl at 400°C for 40 hrs .

Advanced: How can computational methods aid in predicting the stability of triazine-based polymers?

Answer:

- DFT Calculations : Predict bond dissociation energies (BDEs) for triazine C-Cl bonds (~290 kJ/mol), guiding solvent/catalyst selection .

- Molecular Dynamics : Simulate polymer degradation under thermal stress (e.g., 200°C) to identify weak points .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Hazard Classifications : Eye damage (H318), aquatic toxicity (H411) .

- Storage : Keep in airtight containers at RT, away from moisture and strong bases .

- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .

Advanced: How is this compound utilized in organic electronics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.